molecular formula C22H20ClN3O2S B3016149 1-(4-((6-Chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone CAS No. 1358532-78-1

1-(4-((6-Chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone

Cat. No.: B3016149
CAS No.: 1358532-78-1
M. Wt: 425.93
InChI Key: KSTVRCGFJZCLGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((6-Chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone is a useful research compound. Its molecular formula is C22H20ClN3O2S and its molecular weight is 425.93. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Applications

One area of research focuses on the synthesis of quinolinylphosphonates and their antimicrobial properties. These compounds, including variations of quinoline derivatives, have been investigated for their potential in fighting bacterial and fungal infections, indicating their broad spectrum of antimicrobial activity (Arsanious et al., 2019). Additionally, quinoline derivatives have been identified as potential anti-cancer agents. For instance, a specific quinoline derivative demonstrated high antiproliferative activity, acting through mechanisms such as DNA intercalation and cell cycle arrest, suggesting its utility in cancer treatment (Via et al., 2008).

Synthesis and Chemical Properties

Research also extends into the synthesis and chemical properties of quinoline derivatives, with studies detailing methods for creating alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones from quinoline precursors. These compounds exhibit varied chemical behaviors based on their structural modifications, offering insights into their reactivity and potential applications in material science and organic synthesis (Manoj & Prasad, 2010). Another study elaborates on the chemo- and regioselectivities in multicomponent condensations, producing diverse quinoline derivatives. This research highlights the versatility of quinoline frameworks in synthesizing complex molecules with potential applications in drug development and chemical synthesis (Chebanov et al., 2008).

Antioxidant and Anti-diabetic Potential

Quinoline derivatives have also been examined for their antioxidant activities and potential as anti-diabetic agents. Studies reveal that certain chloroquinoline compounds exhibit significant antioxidant properties, which could be beneficial in managing oxidative stress-related conditions. Additionally, their interactions with DNA and inhibition of specific proteins suggest their potential in treating diabetes (Murugavel et al., 2017).

Material Science and Polymer Chemistry

In the realm of material science, quinoline derivatives have been utilized in synthesizing polyquinolines with specific photophysical properties. These materials demonstrate high thermal stability and distinct fluorescence characteristics, making them suitable for applications in electronic and photonic devices (Kim et al., 1999).

Properties

IUPAC Name

1-[4-[[6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2S/c1-14(27)15-2-5-17(6-3-15)25-21-18-12-16(23)4-7-20(18)24-13-19(21)22(28)26-8-10-29-11-9-26/h2-7,12-13H,8-11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTVRCGFJZCLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.